molecular formula C12H10N2O4 B2965147 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid CAS No. 55558-82-2

6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Cat. No.: B2965147
CAS No.: 55558-82-2
M. Wt: 246.222
InChI Key: KUWOVYHFOPQTGG-UHFFFAOYSA-N
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Description

The compound “6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The 4-methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent at the 4th position .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The carboxylic acid group can participate in acid-base reactions, and the pyrimidine ring might undergo reactions with electrophiles or nucleophiles .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Compounds including 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid derivatives have been synthesized and tested for anti-inflammatory activity. For instance, a study synthesized new 2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters, and tested their anti-inflammatory properties using the carrageenan hind paw edema test. The compound with a 2-methoxyphenyl group showed notable potency in this series (Tozkoparan et al., 1998).

Antidiabetic Activity

Derivatives of this compound have been explored for their potential antidiabetic properties. A study involved synthesizing N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluating their in vitro antidiabetic activity using the α-amylase inhibition assay (Lalpara et al., 2021).

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor. For example, the effect of synthesized spiropyrimidinethiones, including derivatives of this compound, on the corrosion of mild steel in HCl solution was investigated using various electrochemical methods. These compounds showed promising results as mixed inhibitors for corrosion protection (Yadav et al., 2015).

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies on its synthesis, its potential uses in medicine or industry, or its environmental impact .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-oxo-1H-pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-8-4-2-7(3-5-8)9-6-10(11(15)16)14-12(17)13-9/h2-6H,1H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWOVYHFOPQTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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